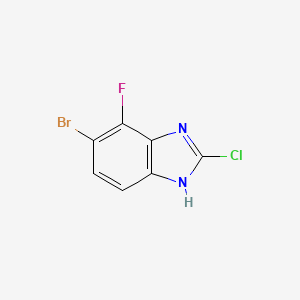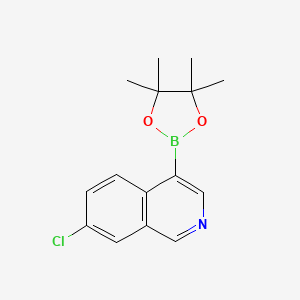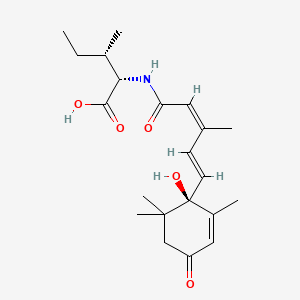
(+)-cis,trans-Abscisic Acid-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-cis,trans-Abscisic Acid-L-isoleucine is a conjugate of abscisic acid and the amino acid L-isoleucine. Abscisic acid is a plant hormone that plays a crucial role in various physiological processes, including seed dormancy, germination, and stress responses. The conjugation with L-isoleucine enhances its stability and activity, making it a significant compound in plant biology and agricultural research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-isoleucine typically involves the esterification of abscisic acid with L-isoleucine. This process can be carried out using various coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms that can produce abscisic acid and subsequently conjugate it with L-isoleucine. This method is advantageous due to its efficiency and sustainability compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the double bonds in the abscisic acid moiety, potentially affecting its activity.
Substitution: Substitution reactions can occur at the carboxyl group of the abscisic acid, leading to the formation of different conjugates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of abscisic acid and its conjugates, which may have different biological activities and applications.
Scientific Research Applications
(+)-cis,trans-Abscisic Acid-L-isoleucine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of abscisic acid conjugates.
Biology: The compound is crucial in understanding the role of abscisic acid in plant physiology, including stress responses and developmental processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating stress responses in humans.
Industry: It is used in agricultural research to develop stress-resistant crops and improve crop yields.
Mechanism of Action
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-isoleucine involves its interaction with specific receptors in plant cells, leading to the activation of various signaling pathways. These pathways regulate gene expression and physiological responses, such as stomatal closure, seed dormancy, and stress tolerance. The molecular targets include abscisic acid receptors and downstream signaling proteins.
Comparison with Similar Compounds
Similar Compounds
Abscisic Acid: The parent compound, which has similar biological activities but lower stability.
Abscisic Acid-L-Valine: Another conjugate with similar properties but different amino acid moiety.
Abscisic Acid-L-Leucine: Similar to the L-isoleucine conjugate but with leucine instead of isoleucine.
Uniqueness
(+)-cis,trans-Abscisic Acid-L-isoleucine is unique due to its enhanced stability and activity compared to abscisic acid alone. The conjugation with L-isoleucine provides additional benefits, such as improved solubility and bioavailability, making it a valuable compound in both research and practical applications.
Properties
Molecular Formula |
C21H31NO5 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C21H31NO5/c1-7-14(3)18(19(25)26)22-17(24)10-13(2)8-9-21(27)15(4)11-16(23)12-20(21,5)6/h8-11,14,18,27H,7,12H2,1-6H3,(H,22,24)(H,25,26)/b9-8+,13-10-/t14-,18-,21-/m0/s1 |
InChI Key |
WEKAENJJIFHEHE-DKIAIGKJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)/C=C(/C)\C=C\[C@@]1(C(=CC(=O)CC1(C)C)C)O |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C=C(C)C=CC1(C(=CC(=O)CC1(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


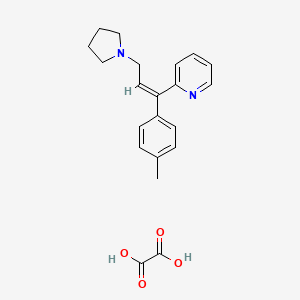
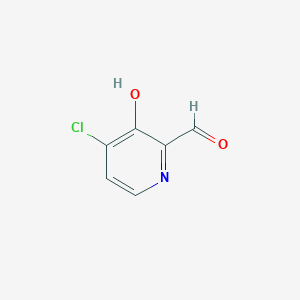
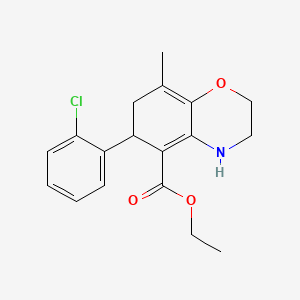
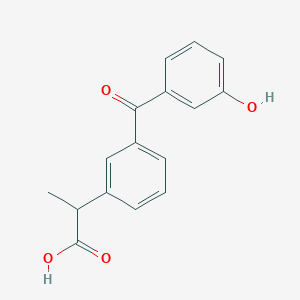
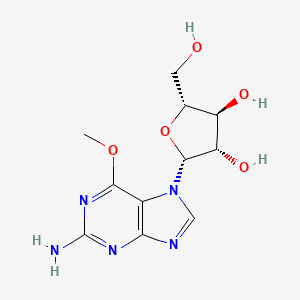
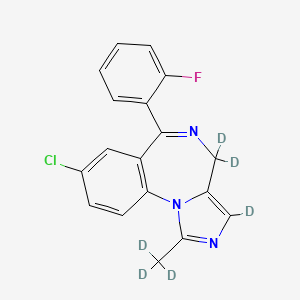
![2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid](/img/structure/B15294797.png)
![(R)-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15294806.png)

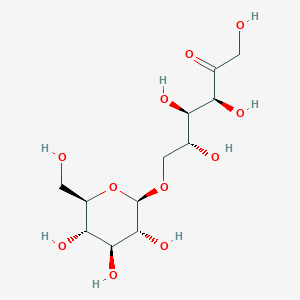
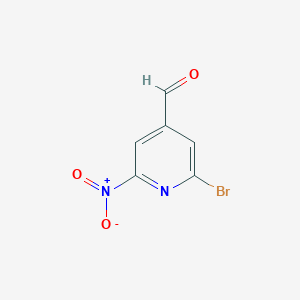
![11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol](/img/structure/B15294842.png)
